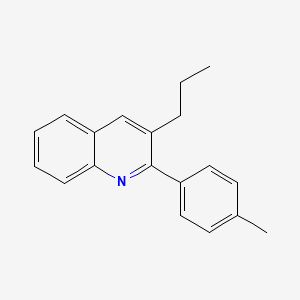
N~1~,N~2~-Di(butan-2-yl)cyclohexane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~2~-Di(butan-2-yl)cyclohexane-1,2-diamine is an organic compound characterized by the presence of two butan-2-yl groups attached to a cyclohexane ring at the 1 and 2 positions. This compound belongs to the class of diamines, which are widely used in various chemical and industrial applications due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~2~-Di(butan-2-yl)cyclohexane-1,2-diamine typically involves the reaction of cyclohexane-1,2-diamine with butan-2-yl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common bases used in this reaction include sodium hydride or potassium carbonate.
Industrial Production Methods: On an industrial scale, the production of N1,N~2~-Di(butan-2-yl)cyclohexane-1,2-diamine may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: N1,N~2~-Di(butan-2-yl)cyclohexane-1,2-diamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the butan-2-yl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, acids, or other nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding amine oxides or ketones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
N~1~,N~2~-Di(butan-2-yl)cyclohexane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers, resins, and other materials due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of N1,N~2~-Di(butan-2-yl)cyclohexane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its ability to interact with cellular membranes and proteins may contribute to its bioactivity.
Comparison with Similar Compounds
- N~1~,N~2~-Di(butan-2-yl)ethane-1,2-diamine
- N~1~,N~2~-Di(butan-2-yl)propane-1,2-diamine
- N~1~,N~2~-Di(butan-2-yl)benzene-1,2-diamine
Comparison: N1,N~2~-Di(butan-2-yl)cyclohexane-1,2-diamine is unique due to its cyclohexane ring, which imparts rigidity and distinct steric properties compared to its linear or aromatic counterparts. This structural difference can influence its reactivity, stability, and interaction with other molecules, making it a valuable compound in various applications.
Properties
CAS No. |
824393-95-5 |
|---|---|
Molecular Formula |
C14H30N2 |
Molecular Weight |
226.40 g/mol |
IUPAC Name |
1-N,2-N-di(butan-2-yl)cyclohexane-1,2-diamine |
InChI |
InChI=1S/C14H30N2/c1-5-11(3)15-13-9-7-8-10-14(13)16-12(4)6-2/h11-16H,5-10H2,1-4H3 |
InChI Key |
WLWRJIFDJIYRQK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1CCCCC1NC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate](/img/structure/B14233728.png)

![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-(benzoyloxy)-, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14233731.png)
![8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine](/img/structure/B14233738.png)
![N~1~-[(4-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14233747.png)
![Cyclohexyl bis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borinate](/img/structure/B14233759.png)
![2-Propynamide, N-(2-methoxyphenyl)-3-[tris(1-methylethyl)silyl]-](/img/structure/B14233762.png)

![N-[(1S,2S)-2-hydroxycyclohexyl]butanamide;hydrochloride](/img/structure/B14233773.png)
![1-{2-Chloro-6-[4-(morpholine-4-sulfonyl)phenoxy]phenyl}methanamine](/img/structure/B14233783.png)
![3,3-Dimethyl-2,4-bis[(2H-pyran-2-ylidene)methyl]cyclobutan-1-one](/img/structure/B14233786.png)
![4-Chloro-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14233789.png)
